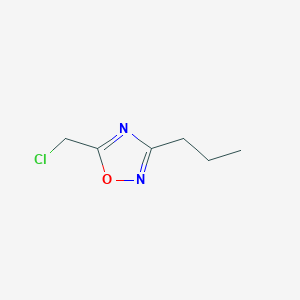

5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole

Descripción

Significance of Heterocyclic Frameworks in Pharmaceutical and Agrochemical Sciences

Heterocyclic compounds, which are cyclic structures containing at least one heteroatom, are fundamental to the life sciences. ijpsr.com These frameworks are inextricably woven into life processes, forming the core of essential natural molecules like the purine (B94841) and pyrimidine (B1678525) bases in DNA and RNA. nih.gov Their structural diversity and ability to engage in various biological interactions make them a cornerstone of medicinal chemistry and agrochemistry. scispace.comresearchgate.net

In the pharmaceutical industry, heterocyclic scaffolds are considered privileged structures, with an estimated 59% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) containing a nitrogen heterocycle. scielo.br There is virtually no therapeutic area that does not involve heterocyclic drugs, highlighting their broad spectrum of biological activities. nih.gov Similarly, in the agrochemical sector, heterocycles are of immense importance, with estimates suggesting that over 70% of commercialized agrochemicals feature at least one heterocyclic ring. researchgate.net These compounds are integral to the development of fungicides, herbicides, and pesticides, which are crucial for securing the global food supply. researchgate.netresearchgate.net

Evolution and Therapeutic Relevance of 1,2,4-Oxadiazole (B8745197) Compounds

The 1,2,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, was first synthesized in 1884 by Tiemann and Krüger. nih.gov Despite this early discovery, the scaffold did not attract significant attention until the 1960s, following observations of its photochemical rearrangements and the introduction of the first commercial drug containing the ring, Oxolamine, a cough suppressant. nih.govchim.it In recent decades, and particularly since the 1990s, interest in 1,2,4-oxadiazoles has surged, with the number of related publications doubling in the last fifteen years. nih.govresearchgate.netlifechemicals.com

This renewed focus is driven by the vast number of biological activities associated with 1,2,4-oxadiazole derivatives. mdpi.com The scaffold is present in molecules investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective uses. chim.itmdpi.combohrium.com This versatility has established the 1,2,4-oxadiazole ring as a significant and attractive scaffold for the development of novel therapeutic agents. nih.gov

The 1,2,4-oxadiazole ring is a planar, aromatic heterocycle, though it possesses a relatively low level of aromaticity compared to other five-membered systems. chim.itpsu.educhemicalbook.com This reduced aromaticity, combined with a labile O-N bond, means the ring has a tendency to undergo thermal or photochemical rearrangements into more stable heterocyclic systems. chim.itpsu.edu The ring is considered an electron-poor azole due to the presence of two pyridine-like nitrogen atoms. nih.gov

The stability of 1,2,4-oxadiazole derivatives is highly dependent on their substitution pattern. The unsubstituted parent compound is unstable and was not reported until 1962. chemicalbook.comchemicalbook.com Mono-substituted derivatives are also less stable and can be prone to hydrolysis. nih.govchemicalbook.com However, 3,5-disubstituted 1,2,4-oxadiazoles are notably stable, capable of tolerating strong acids and bases and possessing excellent thermal and chemical resistance. nih.gov This stability contributes to their metabolic robustness in biological systems. nih.gov

From a reactivity standpoint, the carbon atoms at the C3 and C5 positions are electrophilic and susceptible to nucleophilic attack, while being generally inert to electrophilic substitution. chim.itchemicalbook.comnih.gov The N3 atom exhibits nucleophilic character. chim.it

One of the most significant roles of the 1,2,4-oxadiazole ring in medicinal chemistry is its function as a bioisostere. researchgate.net It is frequently used as a stable replacement for ester and amide functionalities in drug candidates. chim.itlifechemicals.comnih.govacs.org Esters and amides are often susceptible to hydrolysis by metabolic enzymes, which can limit a drug's oral bioavailability and duration of action. The chemically robust 1,2,4-oxadiazole ring mimics the key electronic and steric properties of these groups, allowing for hydrogen bonding interactions, while being resistant to such enzymatic degradation. researchgate.netscispace.comresearchgate.net

This bioisosteric substitution can lead to derivatives with improved pharmacological and toxicological profiles. scispace.com Beyond enhancing metabolic stability, replacing an ester or amide with a 1,2,4-oxadiazole can modulate other critical properties such as polarity, lipophilicity, and target selectivity, making it a valuable tool for lead optimization in drug discovery programs. nih.govacs.orgrsc.org

Contextualization of 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole within Current Chemical Biology Research

The specific compound, this compound, is a 3,5-disubstituted derivative, a class known for its chemical stability. Its structure features two key functional groups attached to the stable oxadiazole core: a propyl group at the C3 position and a chloromethyl group at the C5 position. The propyl group influences the molecule's lipophilicity, which is a critical factor for penetrating biological membranes, while the chloromethyl group is a reactive handle that enhances electrophilic reactivity, allowing for further chemical modification. smolecule.com

Research into closely related analogues places this compound within the context of agrochemical and pharmaceutical development. Specifically, studies have shown that the introduction of a haloalkyl group, such as chloromethyl, at the 5-position of the 1,2,4-oxadiazole ring is a key strategy for enhancing nematicidal activity. mdpi.com For example, the analog 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099) demonstrated excellent activity against the pine wood nematode (Bursaphelenchus xylophilus). mdpi.com This strongly suggests that this compound is a compound of interest in the search for new agricultural nematicides. mdpi.com

Furthermore, the general 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole scaffold serves as a building block for synthesizing thioether derivatives and other complex molecules. researchgate.net Analogues are also investigated for medicinal applications, including potential antimicrobial and anticancer activities. smolecule.com Therefore, this compound represents a specific molecular design within a broader research effort to create new, effective agents for both agriculture and medicine by leveraging the stable and versatile 1,2,4-oxadiazole scaffold.

Data Table for this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 884058-04-2 | fluorochem.co.uk |

| Molecular Formula | C₆H₉ClN₂O | fluorochem.co.uk |

| Molecular Weight | 160.60 g/mol | |

| Purity | ≥95.0% (typical commercial) | fluorochem.co.uk |

| Structure | 3,5-disubstituted 1,2,4-oxadiazole |

Propiedades

IUPAC Name |

5-(chloromethyl)-3-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-2-3-5-8-6(4-7)10-9-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSUHSDLMMIZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585468 | |

| Record name | 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884058-04-2 | |

| Record name | 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4 Oxadiazole Derivatives

General Synthetic Pathways to the 1,2,4-Oxadiazole (B8745197) Core

The construction of the 1,2,4-oxadiazole ring system can be achieved through several reliable synthetic strategies. These methods typically involve the formation of the key N-C-O linkage and subsequent cyclization to yield the heterocyclic core. The most prevalent approaches include the cyclization of amidoxime (B1450833) derivatives, one-pot multicomponent reactions, and oxidative cyclization techniques.

Amidoxime Cyclization Reactions and Their Variants

The most traditional and widely utilized method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction. researchgate.netnih.gov This two-step process begins with the reaction of an amidoxime with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an O-acylamidoxime intermediate. researchgate.netnih.gov This intermediate is then subjected to cyclization, often promoted by heat or a base, to furnish the 1,2,4-oxadiazole ring. nih.gov

The choice of solvent and base can significantly influence the reaction's efficiency. For instance, pyridine (B92270) is a common solvent and base for the acylation step. researchgate.net The subsequent cyclization can be performed under various conditions, including heating in a high-boiling solvent like toluene (B28343) or using a base such as potassium carbonate. chemicalbook.com

Variations of this method aim to improve yields, reduce reaction times, and simplify purification. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or ethyl-(N',N''-dimethylamino)-propyl-carbodiimide hydrochloride (EDC) can facilitate the initial acylation of the amidoxime with a carboxylic acid. rjptonline.org

One-Pot Synthetic Protocols for 1,2,4-Oxadiazoles

To streamline the synthesis of 1,2,4-oxadiazoles, several one-pot procedures have been developed. These protocols combine the formation of the amidoxime and its subsequent conversion into the oxadiazole in a single reaction vessel, avoiding the isolation of intermediates.

One such approach involves the reaction of a nitrile with hydroxylamine (B1172632) to generate the amidoxime in situ, which is then reacted with an aldehyde or a carboxylic acid derivative. nih.gov For example, a base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been reported, where the aldehyde serves as both a reactant and an oxidant.

Another efficient one-pot method employs a superbase medium, such as NaOH in dimethyl sulfoxide (B87167) (DMSO), to facilitate the reaction between amidoximes and carboxylic acid esters at room temperature. nih.gov The use of the Vilsmeier reagent to activate carboxylic acids for the reaction with amidoximes also provides a high-yielding, one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov Microwave-assisted one-pot syntheses have also been shown to be effective, significantly reducing reaction times. nih.gov

| One-Pot Method | Reactants | Key Reagents/Conditions | Advantages |

| Base-mediated | Nitriles, Aldehydes, Hydroxylamine HCl | Base | Simple, avoids pre-synthesis of amidoxime |

| Superbase Medium | Amidoximes, Carboxylic Acid Esters | NaOH/DMSO | Room temperature, good yields |

| Vilsmeier Reagent | Amidoximes, Carboxylic Acids | Vilsmeier Reagent | High yields, simple purification |

| Microwave-assisted | Nitriles, Hydroxylamine, Meldrum's acids | Microwave irradiation, solvent-free | Rapid, good to excellent yields |

Oxidative Cyclization Strategies in 1,2,4-Oxadiazole Synthesis

Oxidative cyclization offers an alternative route to 1,2,4-oxadiazoles, often proceeding under mild conditions. These methods typically involve the oxidation of an amidoxime derivative or a related precursor to trigger the ring-closing event.

One strategy employs an oxidant like iodobenzene (B50100) diacetate (IDB) to facilitate the oxidative cyclization of acylguanidines to form 1,2,4-oxadiazoles. Another approach involves the use of N-bromosuccinimide (NBS) or iodine in the presence of a base to promote the oxidative cyclization of N-acyl amidines.

More recent developments include electrochemical synthesis, where an iminoxy radical is generated through anodic oxidation of an N-benzyl amidoxime. cymitquimica.com This is followed by a 1,5-hydrogen atom transfer (1,5-HAT) and intramolecular cyclization to yield the 3,5-disubstituted 1,2,4-oxadiazole. cymitquimica.com This electrochemical method is advantageous due to its mild conditions and avoidance of chemical oxidants.

Targeted Synthesis of 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole

The synthesis of the specifically substituted "this compound" follows the general principles of 1,2,4-oxadiazole formation, requiring the strategic introduction of the propyl and chloromethyl groups at the C3 and C5 positions, respectively.

Precursor Synthesis and Functional Group Introduction

The synthesis of this compound logically commences with the preparation of the necessary precursors that contain the propyl and the chloroacetyl functionalities.

The precursor for the C3-propyl group is butyramidoxime (also known as N'-hydroxybutanimidamide). cymitquimica.com This can be synthesized from butyronitrile (B89842) by reaction with hydroxylamine in the presence of a base.

The C5-chloromethyl group is introduced using chloroacetyl chloride . chemicalbook.comresearchgate.net This reactive acyl chloride will acylate the amidoxime to form the key intermediate for cyclization.

| Precursor | Starting Material | Reagent | Purpose |

| Butyramidoxime | Butyronitrile | Hydroxylamine | Provides the C3-propyl group and the N-C-N backbone |

| Chloroacetyl chloride | Chloroacetic acid | Thionyl chloride (or other chlorinating agent) | Provides the C5-chloromethyl group and activates the carbonyl for acylation |

Ring Closure Reactions for the Desired Substitution Pattern

The final step in the synthesis of this compound is the ring closure reaction. This is typically achieved through the cyclodehydration of the O-acylated amidoxime intermediate.

Acylation: Butyramidoxime is reacted with chloroacetyl chloride. chemicalbook.comresearchgate.net This reaction is generally carried out in an inert solvent like dichloromethane (B109758) or toluene, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. chemicalbook.com This step forms O-(chloroacetyl)butyramidoxime.

Cyclodehydration: The O-(chloroacetyl)butyramidoxime intermediate is then heated, often in a high-boiling solvent like toluene, to induce intramolecular cyclization with the elimination of water. chemicalbook.com This ring-closing step forms the 1,2,4-oxadiazole ring, yielding the final product, this compound.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues of this compound primarily involves the reaction of an appropriate amidoxime with an acylating agent, followed by cyclodehydration. This versatile approach allows for structural modifications at both the C-3 and C-5 positions of the 1,2,4-oxadiazole ring.

Modifications at the C-3 Position of the 1,2,4-Oxadiazole Ring

The substituent at the C-3 position of the 1,2,4-oxadiazole ring is determined by the choice of the starting amidoxime. To generate analogues of this compound with different groups at the C-3 position, a variety of amidoximes can be reacted with chloroacetyl chloride. For instance, starting with different alkyl or aryl amidoximes allows for the introduction of diverse functionalities at this position, leading to a library of compounds with potentially varied physicochemical and biological properties.

A general synthetic route involves the O-acylation of an amidoxime with chloroacetyl chloride, which can be achieved in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. The resulting O-acylamidoxime intermediate is then subjected to thermal or base-catalyzed cyclization to yield the desired 3-substituted-5-chloromethyl-1,2,4-oxadiazole. chemicalbook.com For example, the synthesis of 3-benzyl-5-chloromethyl-1,2,4-oxadiazole is achieved by reacting phenylacetamidoxime with chloroacetyl chloride. prepchem.com Similarly, using propionamidoxime would yield the parent compound, this compound.

The following table illustrates the synthesis of various 3-substituted-5-chloromethyl-1,2,4-oxadiazoles by modifying the starting amidoxime.

| C-3 Substituent (R) | Starting Amidoxime | Product | Reference |

|---|---|---|---|

| Propyl | Propionamidoxime | This compound | General Method |

| Ethyl | Acetamidoxime | 3-Ethyl-5-(chloromethyl)-1,2,4-oxadiazole | lookchem.com |

| Phenyl | Benzamidoxime | 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | chemicalbook.com |

| Benzyl (B1604629) | Phenylacetamidoxime | 3-Benzyl-5-chloromethyl-1,2,4-oxadiazole | prepchem.com |

| Aryl | Various Arylamidoximes | 3-Aryl-5-chloromethyl-1,2,4-oxadiazoles | researchgate.net |

Variations in the Halogenated Methyl Group at C-5

Modifications to the halogenated methyl group at the C-5 position are typically achieved by using different acylating agents in the reaction with the corresponding amidoxime. For instance, to replace the chloro group with other halogens or pseudohalogens, acyl halides such as fluoroacetyl chloride, bromoacetyl bromide, or iodoacetyl iodide can be employed.

Recent research has also focused on the synthesis of 5-(trifluoromethyl)-1,2,4-oxadiazoles due to the unique properties conferred by the trifluoromethyl group. The synthesis of these compounds can be achieved by reacting an amidoxime with trifluoroacetic anhydride or trifluoroacetimidoyl chlorides. nih.govresearchgate.net For example, the reaction of aryl amidoximes with trifluoroacetimidoyl chlorides in the presence of a base like sodium hydride and a titanium dioxide nanoparticle catalyst has been reported to yield 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles. mdpi.com

Furthermore, the synthesis of 5-(bromodifluoromethyl)-1,2,4-oxadiazole derivatives has been explored, which can serve as precursors for radiolabeled compounds. nih.gov The following table summarizes examples of variations in the halogenated methyl group at the C-5 position.

| C-5 Substituent | Acylating Agent | General Product Structure | Reference |

|---|---|---|---|

| -CH2Cl | Chloroacetyl chloride | 3-Propyl-5-(chloromethyl)-1,2,4-oxadiazole | General Method |

| -CH2Br | Bromoacetyl bromide | 5-(Bromomethyl)-3-propyl-1,2,4-oxadiazole | smolecule.com |

| -CF3 | Trifluoroacetic anhydride | 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazole | nih.govresearchgate.net |

| -CF2Br | Bromodifluoroacetic anhydride | 3-Aryl-5-(bromodifluoromethyl)-1,2,4-oxadiazole | nih.gov |

Advanced Synthetic Techniques and Reaction Conditions in 1,2,4-Oxadiazole Chemistry

To improve the efficiency, yield, and environmental footprint of 1,2,4-oxadiazole synthesis, several advanced techniques have been developed. These methods often offer advantages over traditional synthetic routes, such as shorter reaction times, milder conditions, and the ability to perform one-pot syntheses.

One-pot procedures for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles have gained significant attention. These methods circumvent the need to isolate the O-acylamidoxime intermediate, thereby simplifying the experimental setup and reducing waste. For instance, a one-pot synthesis can be achieved by reacting an amidoxime with a carboxylic acid or its ester in a superbasic medium like NaOH/DMSO at room temperature. nih.gov Another approach involves the use of the Vilsmeier reagent to activate carboxylic acids for the reaction with amidoximes. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool in 1,2,4-oxadiazole chemistry. researchgate.net Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. sphinxsai.com This technique has been successfully applied to the synthesis of a variety of 3,5-disubstituted 1,2,4-oxadiazoles, including those derived from amino acids. researchgate.net A comparative study has shown that microwave-induced organic reaction enhancement (MORE) methods are generally more efficient than conventional heating. sphinxsai.com

The use of catalysts has also been instrumental in advancing 1,2,4-oxadiazole synthesis. For example, a PTSA-ZnCl2 catalytic system has been shown to be effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles under mild conditions. nih.gov

The table below provides a comparison of different synthetic techniques for the preparation of 1,2,4-oxadiazole derivatives.

| Technique | Key Features | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Standard reflux or heating | Hours to days, often at elevated temperatures | Well-established, simple setup | sphinxsai.com |

| Microwave-Assisted Synthesis | Microwave irradiation | Minutes, controlled temperature and pressure | Rapid reaction times, higher yields, improved purity | researchgate.netsphinxsai.comnih.gov |

| One-Pot Synthesis | Multiple reaction steps in a single vessel | Varies (e.g., NaOH/DMSO, Vilsmeier reagent) | Simplified procedure, reduced waste, time-saving | nih.gov |

| Catalytic Synthesis | Use of catalysts (e.g., PTSA-ZnCl2, Sc(OTf)3) | Mild conditions, often at room temperature or slightly elevated | Increased efficiency, milder conditions, broader substrate scope | mdpi.comnih.gov |

Pharmacological and Biological Activities of 1,2,4 Oxadiazole Derivatives

Anticancer Potential of 1,2,4-Oxadiazole (B8745197) Scaffolds

The search for novel anticancer agents is a major focus of modern medicine, and heterocyclic compounds are at the forefront of this research. nih.govmdpi.com The 1,2,4-oxadiazole scaffold, in particular, has emerged as a promising framework for the development of new anticancer drugs. nih.govresearchgate.net A significant breakthrough was the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives as inducers of apoptosis, which spurred further investigation into their anticancer properties. nih.gov These compounds exert their effects through various mechanisms, including the induction of programmed cell death, inhibition of key enzymes involved in cancer progression, and halting the uncontrolled growth of tumor cells. researchgate.netfrontiersin.org

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. sphinxsai.com Triggering apoptosis in cancer cells is a key strategy for many anticancer therapies. sphinxsai.com A group of cysteine proteases known as caspases are the central executioners of apoptosis. mdpi.com Consequently, the activation of caspase-3 has become an attractive therapeutic approach for cancer treatment. mdpi.com

Research has identified certain 3-Aryl-5-aryl-1,2,4-oxadiazoles as novel inducers of apoptosis through the activation of caspase-3, showing activity against breast and colorectal cancer cell lines. mdpi.com Further studies have explored the pro-apoptotic properties of novel 1,2,4-oxadiazole derivatives, with some compounds demonstrating the ability to induce G1 cell cycle arrest and significant apoptosis in Jeko-1 mantle cell lymphoma cells. nih.gov For instance, compound 27 , a 1,2,4-oxadiazole derivative, induced 73.1% cell apoptosis after 48 hours at a 1 µM concentration. nih.gov This highlights the potential of the 1,2,4-oxadiazole scaffold in developing potent pro-apoptotic anticancer agents. nih.gov

Table 1: Apoptosis Induction by 1,2,4-Oxadiazole Derivatives A summary of selected research findings on the pro-apoptotic activity of 1,2,4-oxadiazole compounds.

| Compound/Derivative | Cancer Cell Line | Key Finding | Citation |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Breast and Colorectal | Induces apoptosis through caspase-3 activation. | mdpi.com |

| Compound 27 | Jeko-1 | Induced 73.1% cell apoptosis after 48h at 1 µM. | nih.gov |

| Nortopsentin Analogs | HCT-116 | Did not affect the viability of normal-like cells at 10 μM. | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a crucial molecular target in cancer therapy. nih.gov Overexpression of EGFR is common in various cancers, where it controls processes like cell proliferation, angiogenesis, and metastasis. nih.gov Small molecule tyrosine kinase inhibitors that block EGFR signaling are an established class of anticancer drugs. mdpi.com

The 1,2,4-oxadiazole scaffold has been successfully utilized to develop new EGFR inhibitors. nih.govnih.gov Molecular dynamics and docking studies have guided the design of 1,2,4-oxadiazole derivatives that bind effectively to the EGFR tyrosine kinase domain. nih.govnih.gov For example, a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids were developed as multitargeted inhibitors, with several compounds showing potent inhibition of both EGFR and BRAFV600E kinases. frontiersin.org Another study identified naproxen-based 1,3,4-oxadiazole (B1194373) derivatives as EGFR inhibitors, with one compound, 15 , showing an IC₅₀ of 0.41 μM against the EGFR kinase. mdpi.com These findings underscore the potential of oxadiazole derivatives as a basis for creating new and effective kinase inhibitors for cancer treatment. mdpi.comresearchgate.netsemanticscholar.org

Table 2: EGFR Inhibition by Oxadiazole Derivatives A selection of oxadiazole compounds and their inhibitory activity against EGFR.

| Compound/Derivative | Target Cell Line(s) | IC₅₀ Value (EGFR Kinase) | Citation |

| Compound 15 (Naproxen hybrid) | MCF-7, HepG2 | 0.41 μM | mdpi.com |

| Compounds 6a and 6b | - | Showed better binding to EGFR in silico. | nih.gov |

| Compound XI | - | Low micromolar IC₅₀ values against EGFR. | frontiersin.org |

| Compounds 9b, 9c, 9h, 9k, 9l | - | Showed potent inhibition of EGFR and BRAFV600E. | frontiersin.org |

A fundamental characteristic of cancer is uncontrolled cellular proliferation. nih.gov Antiproliferative agents are designed to inhibit the growth and division of cancer cells. iiarjournals.org Numerous studies have demonstrated the potent antiproliferative activity of 1,2,4-oxadiazole derivatives against a wide range of human cancer cell lines. nih.govnih.gov

For instance, a series of 1,2,4-oxadiazole derivatives were screened for cytotoxicity against four cancer cell lines overexpressing EGFR (A549, HCT-116, HEPG2, MCF-7), showing activity through EGFR inhibition. nih.gov Another study reported on 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives with significant antitumor activity against A375, MCF-7, and ACHN cancer cell lines, with IC₅₀ values ranging from 0.11 to 1.47 μM. nih.gov Similarly, 1,2,4-oxadiazoles linked with benzimidazole (B57391) exhibited higher biological activity than the standard drug doxorubicin (B1662922) against MCF-7, A549, and A375 cell lines. nih.gov These results highlight the versatility of the 1,2,4-oxadiazole scaffold in generating compounds with significant and broad-spectrum antiproliferative effects. nih.govnih.gov

Table 3: Antiproliferative Activity of 1,2,4-Oxadiazole Derivatives IC₅₀ values for selected 1,2,4-oxadiazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (μM) | Citation |

| 13a-b (fused-imidazothiadiazole) | A375, MCF-7, ACHN | 0.11–1.47 | nih.gov |

| 14a-d (linked with benzimidazole) | MCF-7, A549, A375 | 0.12–2.78 | nih.gov |

| 18a-c (fused with 1,3,4-oxadiazole) | MCF-7, A549, MDA MB-231 | Sub-micromolar | nih.gov |

| 33 (fused oxadiazole units) | MCF-7 | 0.34 | nih.gov |

Anti-inflammatory and Analgesic Effects

The 1,2,4-oxadiazole core is also a key feature in compounds developed for their anti-inflammatory and analgesic properties. rjptonline.orgresearchgate.net Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. mdpi.com Many anti-inflammatory drugs work by inhibiting cyclooxygenase (COX) enzymes. mdpi.commdpi.com

Several series of 1,2,4-oxadiazole derivatives have been synthesized and shown to possess significant anti-inflammatory activity. nih.gov For example, one study identified a derivative, compound 17 , that prominently inhibited the activation of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov Other research has focused on modifying existing non-steroidal anti-inflammatory drugs (NSAIDs) by replacing the carboxylic acid group with a 1,3,4-oxadiazole ring, which often retains or increases anti-inflammatory activity while potentially reducing gastrointestinal side effects. mdpi.commdpi.com In terms of analgesic effects, certain 3,5-disubstituted-1,2,4-oxadiazoles, such as 3-(3-Cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole , have demonstrated good activity in models of pain. rjptonline.org Furthermore, indole-oxadiazole derivatives have been shown to be selective COX-2 inhibitors, a desirable profile for anti-inflammatory agents. tandfonline.com

Table 4: Anti-inflammatory and Analgesic Activity of Oxadiazole Derivatives A summary of findings related to the anti-inflammatory and pain-relieving effects of oxadiazole compounds.

| Compound/Derivative | Activity | Key Finding | Citation |

| Compound 17 | Anti-inflammatory | Inhibited LPS-induced activation of NF-κB. | nih.gov |

| 3-(3-Cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | Analgesic & Anti-inflammatory | Showed good activity in pain and edema models. | rjptonline.org |

| Indole-oxadiazole derivative 38c | Anti-inflammatory | Most selective COX-2 inhibitor with a selectivity index of 2.19. | tandfonline.com |

| Pyrrolo[3,4-d]pyridazinone derivative 13b | Antinociceptive | Showed the greatest effect in models of pathological pain. | mdpi.com |

Anti-Infective Applications

The 1,2,4-oxadiazole scaffold is recognized as a key pharmacophore for developing agents to combat infectious diseases. nih.gov These derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi. mdpi.comnih.gov The rise of antimicrobial resistance necessitates the discovery of novel chemical entities, and 1,2,4-oxadiazoles represent a promising class of compounds in this effort. nih.govproquest.com

Research has shown that 1,2,4-oxadiazole derivatives possess significant antibacterial and antifungal properties. mdpi.comnih.govmdpi.com In the realm of antibacterial agents, these compounds have shown activity against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov For example, one study reported a 1,2,4-oxadiazole derivative with an indole (B1671886) ring that showed strong activity against two strains of S. aureus with a Minimum Inhibitory Concentration (MIC) of 4 µM. mdpi.com Another derivative was found to be highly potent against various microorganisms, including S. aureus (MIC 0.15 µg/mL) and E. coli (MIC 0.05 µg/mL). nih.gov

In the context of antifungal applications, numerous 1,2,4-oxadiazole derivatives have been synthesized and tested against various plant pathogenic fungi. mdpi.commdpi.com One study designed and synthesized 27 derivatives, with compounds 4f and 4q showing significant antifungal activities against five different fungal species. mdpi.com Another series of novel 1,2,4-oxadiazole derivatives containing an amide fragment was developed, with compound F15 demonstrating excellent antifungal activity against Sclerotinia sclerotiorum with an EC₅₀ value of 2.9 μg/mL. mdpi.comnih.gov These findings confirm the potential of the 1,2,4-oxadiazole core in designing new and effective antimicrobial agents. ijpsjournal.comresearchgate.net

Table 5: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives A summary of the antibacterial and antifungal efficacy of selected 1,2,4-oxadiazole compounds.

| Compound/Derivative | Target Organism | Activity Metric | Value | Citation |

| Compound 43 | Staphylococcus aureus | MIC | 0.15 µg/mL | nih.gov |

| Compound 43 | Escherichia coli | MIC | 0.05 µg/mL | nih.gov |

| Compound 3 (with 4-indole ring) | S. aureus (MRSA) | MIC | 4 µM | mdpi.com |

| Compound F15 (with amide) | Sclerotinia sclerotiorum | EC₅₀ | 2.9 μg/mL | mdpi.comnih.gov |

| Compounds 4f and 4q | R. solani, F. graminearum, etc. | - | Significant Activity | mdpi.com |

Antiparasitic and Antimalarial Activities

The 1,2,4-oxadiazole scaffold is a key pharmacophore in the development of agents against a variety of parasitic diseases, including Chagas disease, leishmaniasis, and malaria. scielo.brnih.gov Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to combat these global health challenges. globalresearchonline.net

The first report of antiparasitic activity for this class of compounds dates back to 1966, with a series of 3-substituted 1,2,4-oxadiazoles showing anthelmintic properties. scielo.br The most potent of these was 3-p-chlorophenyl-1,2,4-oxadiazole, which demonstrated a 94% reduction in Nematospiroides dubius worm counts in rodent models when administered orally. scielo.br

More recently, studies have focused on protozoan parasites. A 1,2,4-oxadiazole derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine, was evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The compound showed a time-dependent effect on the parasite and induced structural alterations characteristic of necrosis, highlighting its potential for developing new antichagasic drugs. nih.gov In silico studies suggested that this compound interacts with key parasite enzymes like cruzain and trypanothione (B104310) reductase. nih.gov

In the fight against malaria, 1,2,4-oxadiazole derivatives conjugated with N-acylhydrazone have shown promise. nih.gov These compounds are often designed to inhibit crucial parasite enzymes, such as dihydrofolate reductase (DHFR), which is essential for parasite development. globalresearchonline.net The broad and potent activity of oxadiazole derivatives continues to make them molecules of interest for medicinal chemists targeting parasitic infections. nih.govglobalresearchonline.net

Nematicidal Activity and Mechanisms of Action (e.g., Acetylcholine (B1216132) Receptor Modulation)

Plant-parasitic nematodes represent a significant threat to agriculture, causing substantial economic losses worldwide. mdpi.comresearchgate.net The 1,2,4-oxadiazole derivative tioxazafen (B1208442) (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) is a known broad-spectrum nematicide, spurring further research into this chemical class for crop protection. mdpi.comnih.gov

To discover new compounds with high nematicidal activity, a series of 1,2,4-oxadiazole derivatives were synthesized by introducing a haloalkyl group at the 5-position of the oxadiazole ring. mdpi.com Bioassays revealed that many of these derivatives exhibited remarkable activity against nematodes such as Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. mdpi.comresearchgate.net

Notably, the compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099) (designated as compound A1 in the study) showed outstanding activity against B. xylophilus. mdpi.com Its mechanism of action was investigated through transcriptome and enzyme activity analysis, which indicated that the compound's nematicidal effect was primarily related to its impact on the acetylcholine receptor of the nematode. mdpi.comresearchgate.net The introduction of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring was found to enhance the nematicidal activity of the compounds. mdpi.com

| Compound / Nematicide | Target Nematode | LC50 Value (μg/mL) | Reference |

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A1) | B. xylophilus | 2.4 | mdpi.comresearchgate.net |

| Avermectin | B. xylophilus | 335.5 | mdpi.comresearchgate.net |

| Tioxazafen | B. xylophilus | >300 | mdpi.comresearchgate.net |

| Fosthiazate | B. xylophilus | 436.9 | mdpi.comresearchgate.net |

| Compound C3 (a 1,2,4-oxadiazole with an amide fragment) | B. xylophilus | 37.2 | researchgate.net |

| Compound C3 (a 1,2,4-oxadiazole with an amide fragment) | A. besseyi | 36.6 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Neurological and Central Nervous System Applications (e.g., Acetylcholinesterase Inhibition)

Derivatives of 1,2,4-oxadiazole are being actively investigated as potential therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease (AD). nih.gov A key strategy in managing AD is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which break down the neurotransmitter acetylcholine. nih.govresearchgate.net

Numerous studies have reported the synthesis of 3,5-disubstituted-1,2,4-oxadiazole derivatives that show potent inhibitory activity against these enzymes. nih.govrsc.org In one study, a series of new 1,2,4-oxadiazole-based derivatives demonstrated excellent inhibitory potential against AChE, with some compounds being significantly more potent than the standard drug donepezil. nih.gov For example, compounds designated as 2b and 2c in a recent study showed high potency against AChE. rsc.org

Structure-activity relationship studies have revealed that the nature of the substituents at positions 3 and 5 of the oxadiazole ring is crucial for activity. nih.gov For instance, having a benzyl (B1604629) group at position 3 of the oxadiazole ring was associated with higher AChE inhibitory activity compared to phenyl or p-trifluoromethylphenyl groups. nih.gov Some of these compounds also exhibit inhibitory potential against monoamine oxidase-B (MAO-B), another important target in neurodegenerative disease therapy, making them promising multifunctional agents for AD. nih.govnih.gov

| Compound ID | Enzyme Target | IC50 (µM) | Potency vs. Control | Reference |

| Compound 1b | AChE | 0.00161 | 76.38x > Donepezil | nih.gov |

| Compound 2b | AChE | 0.00098 | 125.47x > Donepezil | nih.gov |

| Compound 2c | AChE | 0.00115 | 106.93x > Donepezil | nih.gov |

| Compound 2b | MAO-B | 74.68 | 3.55x > Biperiden | nih.gov |

| Compound 6n | BuChE | 5.07 | >19.72 SI vs. Donepezil | researchgate.net |

| Donepezil | AChE | 0.12297 | - | nih.gov |

| Biperiden | MAO-B | 265.85 | - | nih.gov |

This table is interactive. Click on the headers to sort the data. AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; MAO-B: Monoamine Oxidase-B; SI: Selectivity Index.

Modulation of Nuclear Receptors (e.g., Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR))

The 1,2,4-oxadiazole core has recently been identified as a novel chemical scaffold for modulating nuclear receptors, which are critical regulators of metabolism and inflammation. mdpi.comnih.gov Specifically, derivatives have been discovered that act as antagonists of the Farnesoid X Receptor (FXR) and agonists of the Pregnane X Receptor (PXR). mdpi.comnih.gov These receptors are highly expressed in the liver and intestine and play key roles in bile acid, lipid, and glucose metabolism, as well as sensing foreign chemicals (xenobiotics). mdpi.com

A series of 1,2,4-oxadiazole derivatives featuring a 3-(2-naphthyl)-5-(4-piperidyl) core were synthesized and evaluated for their dual activity. mdpi.com In vitro pharmacological testing identified specific compounds, such as 3-(Naphthalen-2-yl)-5-(1-pentylpiperidin-4-yl)-1,2,4-oxadiazole and 5-[1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole , as the first examples of nonsteroidal dual FXR antagonists and PXR agonists. mdpi.comnih.govresearchgate.net

These dual-modulating compounds were shown to regulate genes controlled by PXR and FXR in HepG2 liver cells, suggesting their potential as therapeutic leads for treating inflammatory disorders. mdpi.comnih.gov Molecular docking studies have helped to elucidate the binding modes of these ligands to both FXR and PXR, providing a rational basis for the design of new, more potent nonsteroidal dual modulators. mdpi.com

| Compound Name | Receptor Target | Activity | IC50 / EC50 (µM) | Reference |

| 3-(Naphthalen-2-yl)-5-(1-pentylpiperidin-4-yl)-1,2,4-oxadiazole | FXR | Antagonist | IC50 = 8.4 | researchgate.net |

| 3-(Naphthalen-2-yl)-5-(1-pentylpiperidin-4-yl)-1,2,4-oxadiazole | PXR | Agonist | EC50 = 6.4 | researchgate.net |

| 5-[1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole | FXR | Antagonist | IC50 = 4.4 | researchgate.net |

| 5-[1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole | PXR | Agonist | EC50 = 7.5 | researchgate.net |

This table is interactive. Click on the headers to sort the data. FXR: Farnesoid X Receptor; PXR: Pregnane X Receptor.

Diverse Biological Activities of 1,2,4-Oxadiazole Compounds

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, leading to a vast number of compounds with a remarkably wide range of biological activities beyond those previously detailed. nih.govbenthamdirect.com The chemical and thermal stability of the oxadiazole ring contributes to its utility as a core structural component in drug design. nih.gov

Researchers have successfully developed 1,2,4-oxadiazole derivatives exhibiting potent activities including:

Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties in models such as the carrageenan-induced rat paw edema test. ijpsjournal.com

Anticancer: Various derivatives have been tested against human cancer cell lines, with some showing excellent cytotoxic activity, at times more potent than reference drugs like adriamycin. nih.gov

Antimicrobial: The scaffold has been used to develop agents with considerable antibacterial activity against strains like Staphylococcus aureus and mild antifungal activity. nih.govijpsjournal.com

Antiviral: The antiviral potential of this class of compounds has also been explored. nih.govnih.gov

Anticonvulsant: The structural motif has been incorporated into molecules with anticonvulsant properties. ijpsjournal.com

This chemical class's versatility makes it a continuing focus of research for discovering novel and more effective therapeutic agents to address a wide array of health conditions. benthamdirect.com

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis of 1,2,4-Oxadiazole (B8745197) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound quantitatively affects its biological activity. For 1,2,4-oxadiazole derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been instrumental in elucidating the structural requirements for various biological activities, including antibacterial and anticancer effects.

While the provided search results focus more extensively on 3D-QSAR, 2D-QSAR studies on related heterocyclic compounds, such as 1,3,4-oxadiazoles, have been conducted to correlate physicochemical properties with biological activity. These studies typically involve the calculation of various molecular descriptors (e.g., topological, electronic, and physicochemical) and their correlation with biological data using statistical methods like multiple linear regression. Although specific 2D-QSAR studies on "5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole" were not detailed in the search results, the general principles of this methodology are broadly applicable to the 1,2,4-oxadiazole class. For instance, a 2D-QSAR study on 1,3,4-oxadiazole (B1194373) derivatives highlighted the importance of specific descriptors in predicting anti-inflammatory activity researchgate.net.

Three-dimensional QSAR (3D-QSAR) studies have been extensively applied to various series of 1,2,4-oxadiazole derivatives to understand their SAR and to guide the design of new analogues with enhanced potency. researchgate.net Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in this field. researchgate.netiaea.org

CoMFA and CoMSIA in Antibacterial Drug Design:

A significant 3D-QSAR study was performed on a series of 102 1,2,4-oxadiazole derivatives with activity against Gram-positive bacteria, specifically targeting penicillin-binding proteins. nih.govconicet.gov.ar This study utilized CoMFA and CoMSIA to build predictive models. The CoMFA model, which evaluates steric and electrostatic fields, and the CoMSIA model, which additionally considers hydrophobic and hydrogen-bond donor/acceptor fields, provided valuable insights. nih.gov

The statistical robustness of these models is crucial. For instance, a CoMFA model using MMFF94 charges yielded a cross-validated q² value of 0.70 and a non-validated r² of 0.85, indicating good internal predictivity. nih.gov The predictive power for an external test set (r²_pred) was 0.77, suggesting a reliable predictive model. nih.gov The CoMSIA analysis also produced statistically significant models, although in one comparison, CoMFA was found to have a slightly better predictive ability. nih.gov

The contour maps generated from these analyses are particularly informative for drug design. For example, the CoMFA steric contour maps indicated that a bulky para-substituent at the 3-position of a 3-phenyl-1,2,4-oxadiazole (B2793662) core is favorable for antibacterial activity. nih.gov

3D-QSAR in Anticancer and Other Therapeutic Areas:

3D-QSAR studies have also been applied to 1,2,4-oxadiazole derivatives as potential anticancer agents. One study on 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines as antiproliferative agents generated a highly significant model with a correlation coefficient (r) of 0.9334 and an external predictivity (pred_r²) of 81.09%. ijpsdronline.com The model revealed that steric and electrostatic interactions play a crucial role in determining the antiproliferative activity. ijpsdronline.com

Another study focused on 1,2,4-oxadiazole derivatives as caspase-3 activators for cancer treatment. arabjchem.orgresearchgate.net The CoMFA model for this series showed a cross-validated q² of 0.632, with steric and electrostatic parameters contributing 52.4% and 47.6%, respectively. arabjchem.org The CoMSIA model also demonstrated high predictive ability. arabjchem.orgresearchgate.net

Furthermore, 3D-QSAR investigations have been conducted on 1,2,4-oxadiazole derivatives as Sortase A inhibitors, which are important for combating bacterial virulence. nih.gov A study on 120 such derivatives resulted in a robust 3D-QSAR model with high predictive potential (R² = 0.9235), which was validated by a Y-randomization test. nih.gov

Table 1: Statistical Results of 3D-QSAR Studies on 1,2,4-Oxadiazole Derivatives This table is interactive and allows for sorting and filtering of the data.

| Biological Target | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (External Prediction) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Penicillin-Binding Proteins | CoMFA (MMFF94) | 0.70 | 0.85 | 0.77 | Bulky para-substituents at the 3-position are favorable. | nih.gov |

| Penicillin-Binding Proteins | CoMSIA (MMFF94) | 0.66 | 0.90 | 0.58 | CoMFA showed slightly better predictive ability in this case. | nih.gov |

| Antiproliferative Agents | PLSR | 0.7445 | 0.8713 | 0.8109 | Steric and electrostatic interactions are important. | ijpsdronline.com |

| Caspase-3 Activators | CoMFA | 0.632 | 0.817 | - | Steric (52.4%) and electrostatic (47.6%) fields are key. | arabjchem.org |

| Sortase A Inhibitors | kNN-MFA | 0.6319 | 0.9235 | 0.5479 | Hydrophobic substituents in the 'D' ring region are essential. | nih.gov |

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the binding modes of 1,2,4-oxadiazole derivatives with their biological targets.

Molecular docking studies have successfully characterized the binding interactions of 1,2,4-oxadiazole derivatives with a variety of protein targets.

Antileishmanial Targets: In a study of 1,2,4-oxadiazole derivatives against Leishmania infantum, molecular docking and dynamic simulations indicated a strong affinity of a lead compound, Ox1, for the L. infantum CYP51 enzyme. mdpi.comnih.gov This suggests that the antileishmanial activity is mediated through the inhibition of this crucial enzyme. mdpi.comnih.gov

Nuclear Receptors: Docking calculations for 1,2,4-oxadiazole derivatives as farnesoid X receptor (FXR) antagonists showed that these ligands occupy a binding site defined by specific helices (H3, H5, H6, H7, and H11). nih.gov The oxadiazole ring was found to engage in a water-mediated hydrogen bond and a π-π stacking interaction with His451. nih.gov

Anticancer Targets: For a series of 1,2,4-oxadiazole incorporated indazole-isoxazole derivatives with anticancer activity, molecular docking studies were performed to understand their interactions with target proteins. tandfonline.com Similarly, docking studies of 1,2,4-oxadiazole derivatives with the androgen receptor have been conducted to investigate their potential in treating prostate cancer. nih.gov

Enzyme Inhibitors: Docking studies on 1,2,4-oxadiazole derivatives as caspase-3 activators helped to identify the binding orientations and conformations within the enzyme's active site. arabjchem.org

Molecular docking not only helps in understanding binding modes but also in predicting the selectivity and potency of compounds.

mGluR Modulators: A study on 1,2,4-oxadiazole derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu₄) used computational modeling to understand their selectivity. nih.gov While potent at mGlu₄, these compounds also showed activity at mGlu₇ and mGlu₈ receptors, classifying them as group III-preferring mGlu receptor agents. nih.gov The high sequence homology among group III mGlu receptors likely contributes to this cross-reactivity. nih.gov

VEGFR2 vs. EGFR Inhibition: In a virtual screening study, 1,3,4-oxadiazole derivatives were docked against both VEGFR2 and EGFR to predict their selectivity. nih.gov The results indicated that some derivatives were potent and selective inhibitors of VEGFR2, with weaker binding to EGFR. nih.gov This type of comparative docking is crucial for designing selective kinase inhibitors.

Computational Design and Virtual Screening for Novel 1,2,4-Oxadiazole Analogues

The insights gained from QSAR and molecular docking studies are instrumental in the computational design and virtual screening of new 1,2,4-oxadiazole analogues with improved therapeutic profiles.

Design of Novel Antibacterials: Based on 3D-QSAR contour maps, guidelines for the synthesis of new 5-phenyl- and 5-(pyrazol-3-yl)-substituted 1,2,4-oxadiazoles with enhanced antibacterial activity have been formulated. nih.govconicet.gov.arresearchgate.net

Fragment-Based Drug Design (FBDD): A novel series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were designed using FBDD principles as potential EGFR inhibitors for anticancer therapy. rsc.orgrsc.org This approach involves identifying and optimizing small molecular fragments that bind to the target protein.

Virtual Screening for SrtA Inhibitors: A class of 1,2,4-oxadiazole compounds was identified as efficient inhibitors of Sortase A (SrtA) through a substrate-based virtual screening approach. nih.govbohrium.com This demonstrates the power of virtual screening in identifying novel hit compounds from large chemical libraries.

Design of Multi-target Agents for Alzheimer's Disease: New 1,2,4-oxadiazole derivatives have been designed and synthesized as potential multi-target agents for Alzheimer's disease, with computational studies explaining their high inhibitory potential against acetylcholinesterase (AChE). nih.gov

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

Extensive literature searches for dedicated in silico studies on the pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and pharmacodynamic properties of the specific chemical compound This compound have yielded no direct research findings or data. While the broader class of 3,5-disubstituted-1,2,4-oxadiazoles has been the subject of numerous computational investigations, these studies have focused on derivatives with different substituents at the 3- and 5-positions of the oxadiazole ring.

The predictive nature of in silico models is highly dependent on the specific chemical structure. Key molecular properties that govern pharmacokinetics and pharmacodynamics, such as lipophilicity, electronic distribution, and steric factors, are significantly influenced by the nature of the substituents. The propyl group at the 3-position and the chloromethyl group at the 5-position of the target compound present a unique combination of alkyl and reactive electrophilic characteristics. This differs substantially from the aryl, heteroaryl, or trifluoromethyl groups commonly found in published Quantitative Structure-Activity Relationship (QSAR) and ADMET studies on other 1,2,4-oxadiazole analogues.

Therefore, without specific computational models or published data for This compound , any attempt to extrapolate pharmacokinetic or pharmacodynamic parameters from existing studies on dissimilar analogues would be scientifically unfounded and speculative. The generation of reliable data for this compound would necessitate dedicated in silico analysis using appropriate software and validated methodologies.

General trends observed for other 1,2,4-oxadiazole derivatives suggest that the core heterocycle is often utilized as a bioisostere for ester or amide groups to improve metabolic stability. The lipophilicity and potential for protein binding would be heavily influenced by the propyl and chloromethyl groups. However, precise predictions require specific calculations.

Below are tables representing the kind of data that would be generated from such in silico studies, populated with hypothetical placeholders to illustrate the format.

Table 4.4.1: Predicted Physicochemical and Lipophilicity Properties

| Parameter | Predicted Value |

| Molecular Weight ( g/mol ) | Data not available |

| LogP (Octanol/Water Partition Coefficient) | Data not available |

| Topological Polar Surface Area (TPSA) (Ų) | Data not available |

| Number of Hydrogen Bond Donors | Data not available |

| Number of Hydrogen Bond Acceptors | Data not available |

| Rotatable Bonds | Data not available |

Table 4.4.2: Predicted ADME Properties

| Parameter | Prediction |

| Human Intestinal Absorption | Data not available |

| Blood-Brain Barrier (BBB) Penetration | Data not available |

| P-glycoprotein (P-gp) Substrate | Data not available |

| Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4) | Data not available |

| Aqueous Solubility (LogS) | Data not available |

Table 4.4.3: Predicted Drug-Likeness and Medicinal Chemistry Friendliness

| Model | Prediction |

| Lipinski's Rule of Five | Data not available |

| Ghose Filter | Data not available |

| Veber's Rule | Data not available |

| Bioavailability Score | Data not available |

| Synthetic Accessibility | Data not available |

Table 4.4.4: Predicted Pharmacodynamic Interactions (Hypothetical Targets)

| Target | Predicted Binding Affinity (e.g., IC₅₀, Ki) |

| Hypothetical Target 1 | Data not available |

| Hypothetical Target 2 | Data not available |

It must be reiterated that the tables above are illustrative templates. The actual data for This compound can only be obtained through specific computational studies on this molecule.

Future Directions and Therapeutic Implications

Prospects for 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole as a Research Probe

The inherent reactivity of the chloromethyl group at the 5-position of the oxadiazole ring positions this compound as a valuable tool for chemical biology and drug discovery. This functional group can act as an electrophile, enabling it to form covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) in biological macromolecules like enzymes and receptors. This capability makes it an ideal candidate for use as a research probe to identify and validate novel drug targets.

For instance, a structurally related compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099), has demonstrated potent nematicidal activity by affecting the acetylcholine (B1216132) receptor in the nematode Bursaphelenchus xylophilus. mdpi.com This suggests that the chloromethyl moiety could be instrumental in irreversibly binding to or "labeling" the active site of the receptor, allowing for its isolation and characterization. Similarly, this compound could be employed in activity-based protein profiling (ABPP) to explore new therapeutic targets in various diseases. By attaching a reporter tag (like a fluorophore or biotin) to the propyl group or another position, researchers can use this molecule to "fish" for binding partners in complex biological systems, helping to elucidate mechanisms of action and identify previously unknown off-target effects.

Rational Design Strategies for Enhanced Biological Activity and Selectivity

Rational drug design provides a systematic framework for optimizing the therapeutic potential of lead compounds like this compound. By modifying its structure, researchers can fine-tune its potency, selectivity, and pharmacokinetic properties. Key strategies include structure-activity relationship (SAR) studies and computational modeling.

Structure-Activity Relationship (SAR) Studies: SAR involves systematically altering different parts of the molecule to observe the effect on biological activity. For this compound, modifications could focus on:

The 3-Propyl Group: The length and branching of the alkyl chain at the 3-position can be varied to optimize lipophilicity and fit within a target's binding pocket. Replacing the propyl group with cyclic, aromatic, or heteroaromatic rings could introduce new interactions, such as pi-stacking or hydrogen bonding, potentially increasing affinity and selectivity.

The 5-Chloromethyl Group: The reactivity of this group can be modulated by replacing chlorine with other halogens (e.g., bromine, iodine) or other leaving groups. mdpi.com This can control the rate of covalent bond formation with the target protein. Converting the chloromethyl group to other functionalities, such as amines or ethers, would create a library of derivatives with diverse physicochemical properties. researchgate.net

Research on other 1,2,4-oxadiazoles has shown that substitutions at the 3- and 5-positions are critical for activity. For example, studies on nematicides found that introducing a chloromethyl or bromomethyl group at the 5-position significantly enhanced activity. mdpi.com In another study focused on Alzheimer's disease, incorporating a thiophene (B33073) moiety at the 5-position of the oxadiazole ring improved acetylcholinesterase (AChE) inhibition. nih.gov

Computational Approaches: Molecular docking and molecular dynamics simulations can predict how modified compounds will bind to a target protein. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to have improved activity, saving time and resources.

| Molecular Position | Modification Strategy | Potential Outcome | Supporting Evidence/Rationale |

|---|---|---|---|

| 3-Propyl Group | Vary alkyl chain length (e.g., ethyl, butyl) | Optimize lipophilicity and steric fit | Standard medicinal chemistry approach to probe binding pocket size. |

| 3-Propyl Group | Introduce branching or cyclization (e.g., isopropyl, cyclopropyl) | Improve metabolic stability and conformational rigidity | Cyclopropyl groups can enhance potency and metabolic properties. |

| 3-Propyl Group | Replace with aryl or heteroaryl rings | Introduce new binding interactions (π-stacking, H-bonds) | SAR on other oxadiazoles (B1248032) shows high activity with aryl groups at C3. nih.gov |

| 5-Chloromethyl Group | Replace Cl with other halogens (Br, I) | Modulate reactivity for covalent binding | Bromomethyl analogs also show high nematicidal activity. mdpi.com |

| 5-Chloromethyl Group | Convert to other functional groups (e.g., -CH₂OH, -CH₂NH₂, -CH₂OR) | Explore non-covalent interactions and alter solubility | Creates diverse chemical space for screening against various targets. |

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, where a single drug interacts with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The 1,2,4-oxadiazole (B8745197) scaffold is well-suited for this approach due to its wide spectrum of documented biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govresearchgate.net

A multi-targeting strategy could be explicitly designed for derivatives of this compound. For example, in the context of Alzheimer's disease, researchers have successfully developed 1,2,4-oxadiazole derivatives that simultaneously inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in the disease's progression. nih.gov By carefully selecting the substituents at the 3- and 5-positions of the oxadiazole ring, it is possible to create hybrid molecules that recognize and bind to distinct biological targets. This approach can lead to synergistic efficacy and may help overcome drug resistance mechanisms that can emerge when targeting a single pathway. frontiersin.org

Integration of Omics Data in 1,2,4-Oxadiazole Research

The integration of large-scale biological data from "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing drug discovery. nygen.ionih.gov For 1,2,4-oxadiazole research, these approaches can provide a deeper understanding of a compound's mechanism of action, identify biomarkers for patient stratification, and uncover novel therapeutic applications. nih.govfrontlinegenomics.com

If a derivative of this compound shows potent activity in a disease model, several omics strategies could be employed:

Transcriptomics (RNA-seq): By comparing gene expression profiles of cells treated with the compound versus untreated cells, researchers can identify entire biological pathways that are upregulated or downregulated. This can confirm the intended mechanism or reveal unexpected off-target effects.

Proteomics: This technique can identify which proteins physically interact with the compound, which is especially relevant for a reactive molecule like a chloromethyl-oxadiazole. It can also quantify changes in protein expression and post-translational modifications, providing a functional readout of the compound's effects.

Metabolomics: Analyzing changes in small-molecule metabolites following treatment can provide insights into how the compound affects cellular metabolism, which is a hallmark of diseases like cancer.

By combining these datasets, a comprehensive, systems-level view of the drug's impact can be constructed, accelerating the journey from a promising hit compound to a validated clinical candidate. nygen.io

Challenges and Opportunities in the Development of 1,2,4-Oxadiazole-Based Therapeutics

Despite the promise of the 1,2,4-oxadiazole scaffold, the development of new therapeutics based on this ring system faces several challenges and offers significant opportunities.

Challenges:

Selectivity and Off-Target Effects: The reactivity of the chloromethyl group in this compound, while useful for a research probe, could lead to non-specific binding and toxicity in a therapeutic context. Careful optimization is required to ensure it selectively reacts with the intended target.

Physicochemical Properties: Like many heterocyclic compounds, 1,2,4-oxadiazole derivatives can sometimes suffer from poor aqueous solubility, which can hinder oral bioavailability and formulation development.

Synthetic Complexity: While many synthetic routes to 1,2,4-oxadiazoles exist, the synthesis of complex, multi-functional derivatives can be challenging and require multi-step procedures, which can be costly and time-consuming. nih.govresearchgate.net

Opportunities:

Privileged Scaffold: The 1,2,4-oxadiazole ring is a well-validated and privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. nih.govscielo.brnih.gov This reduces some of the risks associated with developing entirely new chemical scaffolds.

Broad Therapeutic Potential: The vast range of biological activities associated with 1,2,4-oxadiazoles means that libraries of compounds derived from this compound could be screened against a wide variety of diseases, from cancer and infectious diseases to neurological and metabolic disorders. nih.govresearchgate.netmdpi.com

Chemical Versatility: The scaffold is highly amenable to chemical modification at both the 3- and 5-positions, allowing for extensive optimization of its biological and physical properties to meet the demands of a specific therapeutic target. mdpi.comnih.gov

Q & A

What are the optimal synthetic routes for 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis typically involves cyclization reactions between amidoxime intermediates and chloroacetyl chloride. A validated method includes:

Amidoxime Formation : React 3-propylbenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C, 6–8 hours) .

Cyclization : Treat the amidoxime with chloroacetyl chloride in toluene at 0°C, followed by reflux (12–16 hours).

Purification : Extract with ethyl acetate, wash with NaHCO₃ and brine, and recrystallize from ethanol (yield: 70–80%) .

Optimization Tips :

- Use anhydrous conditions to minimize hydrolysis.

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3).

- Adjust stoichiometry (1:1.2 amidoxime:chloroacetyl chloride) to reduce side products.

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

Key methods include:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., chloromethyl protons at δ ~4.75 ppm; aromatic protons at δ 7.4–8.0 ppm) .

- IR Spectroscopy : Identify oxadiazole ring vibrations (C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., N–O bond ~1.36 Å, confirming oxadiazole geometry) .

- Mass Spectrometry : ESI-MS [M+H]+ at m/z 195 aligns with molecular weight .

How does the chloromethyl substituent influence the compound’s stability under varying pH and temperature conditions?

Basic Research Question

The chloromethyl group enhances electrophilicity but introduces hydrolytic sensitivity:

- Thermal Stability : DSC shows decomposition onset at ~180°C (comparable to other oxadiazoles) .

- pH Sensitivity : Hydrolysis occurs in basic conditions (pH >9), forming hydroxymethyl derivatives. Stabilize with buffered solutions (pH 5–7) .

- Storage : Store at –20°C in anhydrous solvents (e.g., DMSO or toluene) to prevent degradation .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Methodology :

DFT Calculations : Use Gaussian 03 at B3LYP/6-31G* level to compute frontier molecular orbitals (FMOs). The LUMO energy (–1.8 eV) indicates susceptibility to nucleophilic attack at the chloromethyl carbon .

MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics.

SAR Analysis : Compare with analogs (e.g., 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole) to predict substituent effects on reactivity .

How can researchers resolve contradictions in reported thermal stability data for oxadiazole derivatives?

Advanced Research Question

Discrepancies arise from differing substituents and analytical methods:

Comparative DSC/TGA : Analyze decomposition profiles under identical heating rates (e.g., 10°C/min in N₂ atmosphere).

Crystallographic Validation : Correlate thermal stability with crystal packing density (e.g., higher density in halogenated derivatives improves stability) .

Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) and identify degradation pathways .

What strategies are effective for designing this compound derivatives with enhanced biological activity?

Advanced Research Question

Structural Modifications :

-

Substituent Effects :

Derivative Activity Reference 3-(Isobutyl) Cysteine alkylation (proteomics) 5-(Trifluoromethylphenyl) Antibacterial 3-Cyclopropyl Energetic materials -

Methodology :

How is this compound utilized as a cysteine-targeting alkylating agent in proteomic studies?

Advanced Research Question

The chloromethyl group selectively alkylates cysteine thiols in proteins:

Protocol :

- Incubate compound (1–5 mM) with protein lysate in PBS (pH 7.4, 25°C, 1 hour).

- Quench with β-mercaptoethanol and analyze via LC-MS/MS .

Applications :

- Mapping cysteine residues in enzyme active sites.

- Developing covalent inhibitors for kinases or proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.